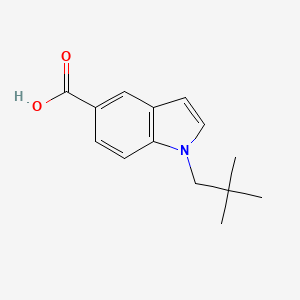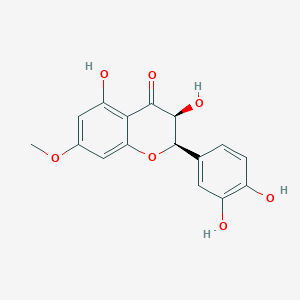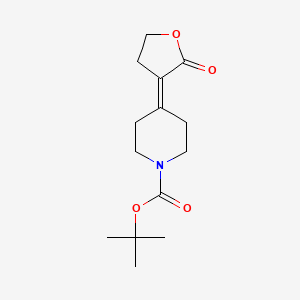
2-(2,2-Difluorovinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluorovinyl)aniline is an organic compound characterized by the presence of a difluorovinyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-iodoaniline with 2,2,2-trifluoroethyl tosylate in the presence of a base such as butyl lithium and trialkylborane . Another approach involves the use of fluorinated diazoalkanes under mild reaction conditions to achieve the desired difluorovinylation .
Industrial Production Methods: Industrial production methods for 2-(2,2-Difluorovinyl)aniline often involve scalable processes such as electrochemical defluorinative alkylation. This method uses α-trifluoromethyl alkenes and diverse alkyl sources, including organohalides and N-hydroxyphthalimide esters, under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2-Difluorovinyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The difluorovinyl group can participate in nucleophilic substitution reactions, often involving organometallic reagents.
Cross-Coupling Reactions: Nickel-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids are common, yielding Z-fluorostyrene derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions with arylboronic acids.
Organometallic Reagents: Such as Grignard reagents and organolithiums for substitution reactions.
Major Products:
Z-Fluorostyrene Derivatives: Formed from cross-coupling reactions.
Functionalized Gem-Difluoroalkenes: Resulting from defluorinative alkylation processes.
Aplicaciones Científicas De Investigación
2-(2,2-Difluorovinyl)aniline has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for drug discovery, particularly in the development of enzyme inhibitors and antiviral agents.
Materials Science: Used in the synthesis of functional materials, including liquid crystals and polymers with enhanced properties.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluorovinyl)aniline involves its ability to act as an electrophile due to the presence of the difluorovinyl group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. The compound can also mimic the chemical reactivity of carbonyl groups, providing new opportunities in drug discovery .
Comparación Con Compuestos Similares
2,2-Difluorovinylbenzene: Shares the difluorovinyl group but differs in the aromatic moiety.
Fluorinated Quinolines: Exhibit similar fluorine-containing functional groups and are used in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H7F2N |
|---|---|
Peso molecular |
155.14 g/mol |
Nombre IUPAC |
2-(2,2-difluoroethenyl)aniline |
InChI |
InChI=1S/C8H7F2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 |
Clave InChI |
IWUCKTMHWOCKOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)








![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)




